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Compound of Interest

Compound Name:
5-Bromo-4-methylpyridine-2,3-

diamine

Cat. No.: B1278292 Get Quote

Disclaimer: Direct, publicly available spectroscopic data (NMR, MS, IR) for 5-Bromo-4-
methylpyridine-2,3-diamine is limited. This guide therefore presents a comprehensive

analysis of a closely related isomer, 2-Amino-5-bromo-4-methylpyridine, to provide

researchers, scientists, and drug development professionals with a valuable reference for the

spectroscopic characterization of this class of compounds. The experimental methodologies

described are broadly applicable to substituted pyridine derivatives.

Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science.

Their utility often stems from the precise arrangement of functional groups, which dictates their

biological activity and physical properties. 5-Bromo-4-methylpyridine-2,3-diamine and its

isomers, such as 2-Amino-5-bromo-4-methylpyridine, are key intermediates in the synthesis of

kinase inhibitors and other therapeutic agents. A thorough understanding of their structure and

purity, confirmed by spectroscopic methods, is paramount for their application.

This technical guide details the nuclear magnetic resonance (NMR), mass spectrometry (MS),

and infrared (IR) spectroscopic data for 2-Amino-5-bromo-4-methylpyridine. It includes detailed

experimental protocols and visual workflows to aid in the characterization of these and similar

molecules.
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Spectroscopic Data Summary
The following sections summarize the key spectroscopic data obtained for 2-Amino-5-bromo-4-

methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of 2-Amino-5-bromo-4-methylpyridine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.08 Singlet 1H H-6 (Pyridine)

6.41 Singlet 1H H-3 (Pyridine)

4.48 Singlet 2H -NH₂ (Amino)

2.28 Singlet 3H -CH₃ (Methyl)

Note: Data acquired in deuterated chloroform (CDCl₃).

¹³C NMR Spectroscopic Data

Explicit ¹³C NMR data for 2-Amino-5-bromo-4-methylpyridine is not readily available in the

public domain. However, analysis of related pyridine derivatives suggests the following

expected chemical shift regions:

Functional Group Expected Chemical Shift (δ, ppm)

Pyridine C-Br 110 - 125

Pyridine C-NH₂ 155 - 165

Pyridine C-CH₃ 145 - 155

Pyridine CH 110 - 140

Methyl C 15 - 25
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Mass Spectrometry (MS)
Mass spectrometry of 2-Amino-5-bromo-4-methylpyridine confirms the molecular weight and

reveals a characteristic isotopic pattern due to the presence of bromine.

m/z Value Ion Description

188 [M+H]⁺ Protonated molecular ion

186/188 [M]⁺˙

Molecular ion exhibiting the

characteristic ~1:1 isotopic

pattern for bromine (⁷⁹Br and

⁸¹Br)

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Amino-5-bromo-4-methylpyridine provides information on its

functional groups and molecular vibrations.[1]

Wavenumber (cm⁻¹) Vibrational Mode

3400 - 3300 N-H stretching (amino group)

3150 - 2850 C-H stretching (aromatic and methyl)

1600 - 1450 C=C and C=N ring stretching (pyridine)

1450 - 1350 C-H bending (methyl group)

1150 - 900 C-H in-plane and out-of-plane bending

Below 700 C-Br stretching

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy (General Protocol)
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Sample Preparation:

Weigh 5-10 mg of the organic compound into a clean, dry vial.

Add 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Gently agitate the vial to ensure the sample is fully dissolved.

If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR

tube.

The final solution depth in the NMR tube should be approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

Tune the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time,

relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (5x the longest T₁

relaxation time) is necessary. For ¹³C NMR, broadband proton decoupling is typically used to

simplify the spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a

concentration of approximately 1 mg/mL.

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate.

Set the mass spectrometer to acquire data in positive or negative ion mode, depending on

the analyte's properties. For aminopyridines, positive ion mode is generally preferred.

Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and

potential fragment ions.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place a small amount of the solid sample (approximately 1-2 mg) in an agate mortar.

Add about 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder.

Thoroughly grind and mix the sample and KBr to create a homogeneous dispersion.

Transfer the mixture to a pellet die and apply pressure (approximately 8-10 tons) using a

hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (e.g., 4000–400 cm⁻¹) with a suitable

resolution (typically 4 cm⁻¹). Co-adding multiple scans (e.g., 32 or 64) will improve the

signal-to-noise ratio.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the

characterization of a novel substituted pyridine compound.
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.
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Caption: Logical relationship between spectroscopic techniques and structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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